(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-bromobenzoate
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Overview
Description
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-bromobenzoate is a chemical compound with potential applications in various fields of research and industry. It is composed of a pyridine ring substituted with a methyl group, a nitro group, and an oxo group, along with a bromobenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-bromobenzoate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors. For instance, the reaction of 2-chloro-3-nitropyridine with methylamine can yield 6-methyl-3-nitro-2-oxo-1H-pyridine.
Esterification: The esterification of the pyridine derivative with 4-bromobenzoic acid is carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Major Products Formed
Reduction: Formation of (6-methyl-3-amino-2-oxo-1H-pyridin-4-yl) 4-bromobenzoate.
Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate’s access. The nitro group and bromobenzoate moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl) 4-methoxybenzoate: Similar structure but with a methoxy group instead of a bromine atom.
4-hydroxy-2-quinolones: Compounds with a quinolone core structure, exhibiting similar biological activities.
Uniqueness
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-bromobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a bromobenzoate ester makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O5/c1-7-6-10(11(16(19)20)12(17)15-7)21-13(18)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEZBTTYQGXRFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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